4-Benzyloxy-2-(trifluoromethoxy)benzoic acid
Description
4-Benzyloxy-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2) on the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the benzyloxy group offers synthetic versatility for further functionalization .
Properties
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c16-15(17,18)22-13-8-11(6-7-12(13)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDQXANBYRLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216155 | |
| Record name | Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-55-4 | |
| Record name | Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and benzyl bromide.
Benzylation: The hydroxyl group of 4-hydroxybenzoic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Trifluoromethoxylation: The benzylated intermediate is then subjected to trifluoromethoxylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 4-benzyloxy-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-2-(trifluoromethoxy)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, CAS numbers, and key properties of 4-benzyloxy-2-(trifluoromethoxy)benzoic acid with analogs:
Key Observations :
- Electron Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups. This enhances acidity (pKa ~2.5–3.5 for trifluoromethoxy derivatives vs. ~4.5 for benzyloxy analogs) .
- In contrast, smaller substituents like -OCF₃ allow easier functionalization .
- Biological Activity : 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) is a precursor to antifungal agents, while halogenated analogs (e.g., bromo derivatives) are used in cross-coupling reactions for drug discovery .
Biological Activity
4-Benzyloxy-2-(trifluoromethoxy)benzoic acid is a compound of significant interest in both chemical and biological research due to its unique structural features, which include a benzoic acid core modified with a benzyloxy group and a trifluoromethoxy group. These modifications enhance its lipophilicity and reactivity, making it a valuable candidate for various applications in medicinal chemistry, particularly as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's trifluoromethoxy group contributes to its electron-withdrawing properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction is facilitated by the enhanced lipophilicity provided by the trifluoromethoxy group, which allows the compound to penetrate cell membranes effectively.
Therapeutic Potential
Research has indicated that this compound exhibits potential anti-inflammatory and anticancer activities. It has been investigated as a biochemical probe for studying enzyme interactions, which could lead to new therapeutic strategies in treating diseases such as cancer and inflammatory disorders.
Case Studies
- Anti-Cancer Activity : A study explored the anticancer properties of derivatives of this compound. Results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which are crucial for cancer cell proliferation. This inhibition was attributed to the compound's ability to bind selectively to enzyme active sites .
- Inflammation Reduction : In vivo studies demonstrated that systemic administration of this compound reduced markers of inflammation in animal models of inflammatory diseases, indicating its therapeutic potential in managing such conditions .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)benzoic acid | Methoxy group instead of benzyloxy | Lacks the benzyloxy group, affecting binding sites |
| 4-Benzyloxybenzoic acid | No trifluoromethoxy substituent | Lacks electron-withdrawing trifluoromethyl group |
| 3-Trifluoromethyl-4-hydroxybenzoic acid | Hydroxyl group instead of benzyloxy | Hydroxyl group alters solubility and reactivity |
The comparison highlights the unique combination of functional groups in this compound that enhances its biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
